![molecular formula C14H13NO5S B387041 Acide 3-[(4-méthoxyphényl)sulfamoyl]benzoïque CAS No. 147410-81-9](/img/structure/B387041.png)

Acide 3-[(4-méthoxyphényl)sulfamoyl]benzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

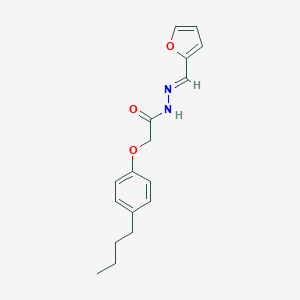

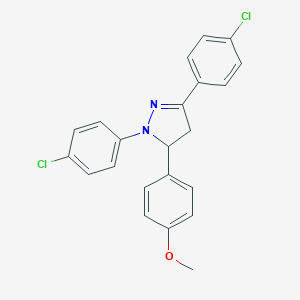

“3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C14H13NO5S . It has a molecular weight of 307.322 Da .

Molecular Structure Analysis

The InChI code for “3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid” is 1S/C14H13NO5S/c1-21-11-5-3-10(4-6-11)16-22(19,20)13-8-9(14(17)18)2-7-12(13)15/h2-8,16H,1H3,(H,17,18) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis

The compound has a molecular weight of 397.45 . It is a powder at room temperature . The predicted boiling point is 626.0±65.0 °C, and the predicted density is 1.350±0.06 g/cm3 . The pKa is predicted to be 3.63±0.10 .Applications De Recherche Scientifique

Inhibiteur de la phospholipase A2α cytosolique (cPLA2α)

L'une des applications connues des dérivés de l'acide 3-[(4-méthoxyphényl)sulfamoyl]benzoïque est en tant qu'inhibiteur de la phospholipase A2α cytosolique (cPLA2α), qui joue un rôle dans la biosynthèse des eicosanoïdes pro-inflammatoires. Ces composés ont été modifiés structurellement afin d'augmenter leur puissance inhibitrice enzymatique .

Synthèse de nouveaux 5′-sulfamoylbenzoates d'uridyle

Une autre application implique la synthèse de nouveaux analogues de nucléosides modifiés en position 5′ avec des dérivés d'acide sulfamoylbenzoïque. Ces molécules sont conçues pour servir de substrats de liaison préférentiels de la ribonucléotide réductase (RNR) par rapport à la forme nucléosidique non phosphorylée, ce qui peut perturber la formation du diphosphate d'uridine et induire une régulation négative de l'uridine-cytidine kinase (UCK) et/ou de l'uridine monophosphate kinase (UMPK) .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Analyse Biochimique

Biochemical Properties

3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid plays a crucial role in biochemical reactions, particularly due to its sulfonamide group. This compound interacts with several enzymes and proteins, often acting as an inhibitor. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide. The interaction between 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid and carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion at the active site of the enzyme, thereby inhibiting its activity .

Molecular Mechanism

At the molecular level, 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the sulfonamide group to specific biomolecules, leading to enzyme inhibition or activation. For instance, the binding of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid to carbonic anhydrase results in the inhibition of the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity. Exceeding this dosage range can lead to severe toxic effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. For instance, the inhibition of carbonic anhydrase by 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid can affect the balance of carbon dioxide and bicarbonate in the body, thereby influencing metabolic processes .

Transport and Distribution

The transport and distribution of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving transporters such as organic anion transporters. Once inside the cell, 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid can bind to specific proteins, influencing its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of a sulfonamide group can facilitate the targeting of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid to the mitochondria, where it can influence mitochondrial function and energy production .

Propriétés

IUPAC Name |

3-[(4-methoxyphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S/c1-20-12-7-5-11(6-8-12)15-21(18,19)13-4-2-3-10(9-13)14(16)17/h2-9,15H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWPHUNFEGTNIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-fluorobenzohydrazide](/img/structure/B386962.png)

![N-(3,4-dichlorophenyl)-N'-[3-(hexyloxy)phenyl]urea](/img/structure/B386966.png)

![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}octanohydrazide](/img/structure/B386969.png)

![4-[2-({2,4-Dichloro-6-nitrophenoxy}acetyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B386970.png)

![N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-4-fluorobenzohydrazide](/img/structure/B386974.png)

![2-(4-iodophenoxy)-N'-{2-[(3-methoxybenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B386977.png)

![2-(4-iodophenoxy)-N'-[2-(octyloxy)benzylidene]acetohydrazide](/img/structure/B386978.png)

![N'-[1-(4-tert-butylphenyl)ethylidene]octanohydrazide](/img/structure/B386980.png)

![3-nitro-N'-{5-methoxy-2-[(3-methoxybenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B386981.png)